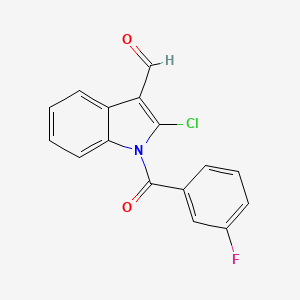
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, features a chloro group at the second position, a fluorobenzoyl group at the first position, and a carbaldehyde group at the third position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluorobenzoyl chloride from 3-fluorobenzoic acid using thionyl chloride.
Indole Formation: The indole ring is constructed through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Substitution Reaction: The indole derivative undergoes a substitution reaction with 3-fluorobenzoyl chloride in the presence of a base such as pyridine to form 1-(3-fluorobenzoyl)indole.
Chlorination: The final step involves the chlorination of the indole derivative at the second position using reagents like N-chlorosuccinimide (NCS) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: 2-Chloro-1-(3-fluorobenzoyl)indole-3-carboxylic acid
Reduction: 2-Chloro-1-(3-fluorobenzoyl)indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
科学的研究の応用
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The specific mechanism of action for 2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde is not well-documented. indole derivatives generally exert their effects by interacting with biological targets such as enzymes, receptors, and DNA. The presence of functional groups like the aldehyde and fluorobenzoyl moieties may influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
1-(3-Fluorobenzoyl)indole-3-carbaldehyde: Lacks the chloro group at the second position.
2-Chloro-1-benzoylindole-3-carbaldehyde: Lacks the fluorine atom in the benzoyl group.
2-Chloro-1-(3-chlorobenzoyl)indole-3-carbaldehyde: Contains a chloro group instead of a fluorine atom in the benzoyl group.
Uniqueness
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives. The presence of both chloro and fluorobenzoyl groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
特性
CAS番号 |
68770-79-6 |
|---|---|
分子式 |
C16H9ClFNO2 |
分子量 |
301.70 g/mol |
IUPAC名 |
2-chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H9ClFNO2/c17-15-13(9-20)12-6-1-2-7-14(12)19(15)16(21)10-4-3-5-11(18)8-10/h1-9H |
InChIキー |
BLFGSMXRNJMGGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2C(=O)C3=CC(=CC=C3)F)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



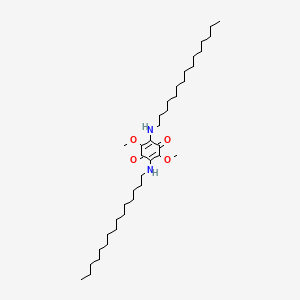
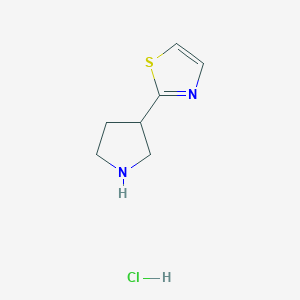
![4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide](/img/structure/B13993782.png)
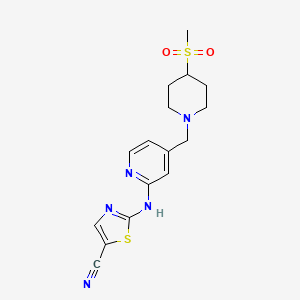
![2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane](/img/structure/B13993801.png)
![2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane](/img/structure/B13993803.png)
![1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B13993805.png)


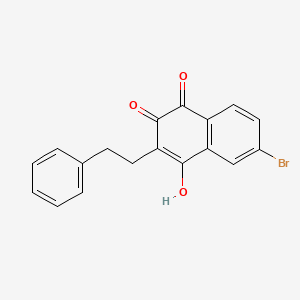

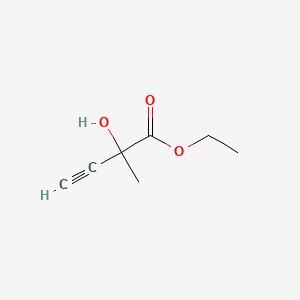
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)
